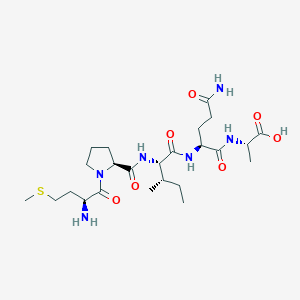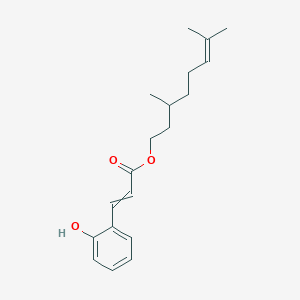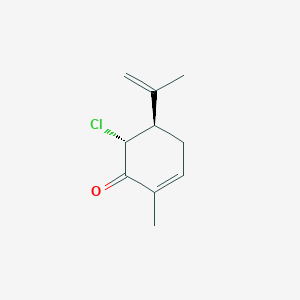![molecular formula C19H25O3P B14236572 Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate CAS No. 618119-90-7](/img/structure/B14236572.png)
Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate is an organophosphorus compound that contains a phosphonate group bonded to a diethyl ester and a substituted phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with a suitable benzyl halide under basic conditions to yield the target compound .
Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This reaction proceeds smoothly and tolerates various functionalities, making it suitable for the synthesis of pharmaceutically relevant compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution typically involves reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates: These compounds have similar structures but contain additional functional groups that enhance their biological activity.
Diethyl phenylphosphonates: These compounds lack the substituted phenyl group, making them less complex but still useful in various applications.
Uniqueness
Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and bioactivity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .
Eigenschaften
CAS-Nummer |
618119-90-7 |
|---|---|
Molekularformel |
C19H25O3P |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-[diethoxyphosphoryl(phenyl)methyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C19H25O3P/c1-5-21-23(20,22-6-2)19(17-12-8-7-9-13-17)18-14-10-11-15(3)16(18)4/h7-14,19H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZFEHXKFIJKUWGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)C2=CC=CC(=C2C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
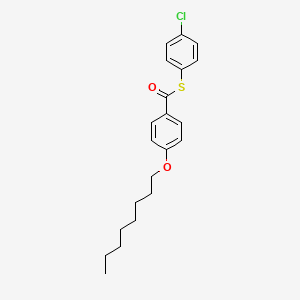
![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)
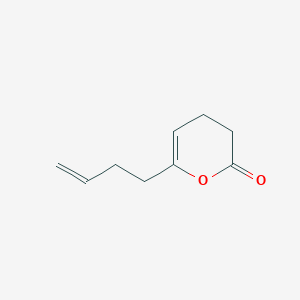
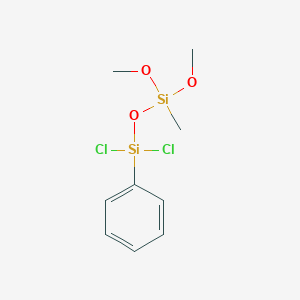
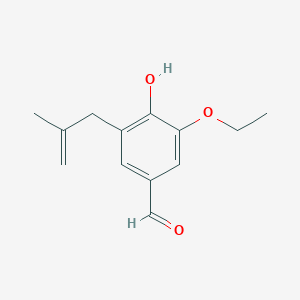
![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
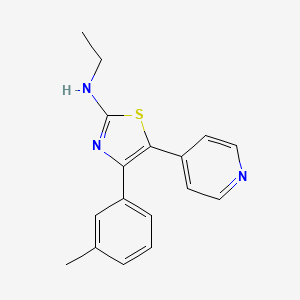
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
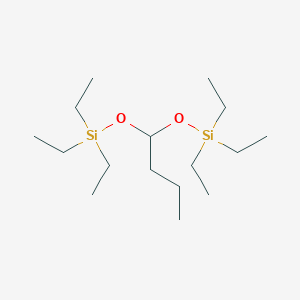
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
